Superior In Vivo Pharmacokinetics: dTAGV-1 vs. dTAG-13
dTAGV-1 exhibits substantially improved pharmacokinetic properties over the first-generation dTAG-13. In mice following a single intraperitoneal dose of 10 mg/kg, dTAGV-1 achieved a half-life (T½) of 4.43 h compared to 2.41 h for dTAG-13, representing an 84% increase in elimination half-life. Systemic exposure (AUCinf) was 3-fold higher for dTAGV-1 (18,517 hr*ng/mL vs. 6,140 hr*ng/mL) [1].
| Evidence Dimension | In vivo pharmacokinetic profile (mouse) |
|---|---|
| Target Compound Data | T½ = 4.43 h; Cmax = 2123 ng/mL; AUCinf = 18,517 hr*ng/mL; CL = 9.05 mL/min/kg |
| Comparator Or Baseline | dTAG-13: T½ = 2.41 h; AUCinf = 6,140 hr*ng/mL |
| Quantified Difference | T½: 4.43 h vs. 2.41 h (+84%); AUCinf: 18,517 vs. 6,140 hr*ng/mL (≈3-fold higher) |
| Conditions | 10 mg/kg intraperitoneal (i.p.) administration in mice; n=3 per time point |
Why This Matters
The 3-fold higher exposure and nearly doubled half-life enable sustained target degradation in vivo with less frequent dosing, reducing animal handling stress and improving experimental reproducibility.
- [1] Nabet, B., et al. (2020). Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nature Communications, 11, 4687. Supplementary Table 1. View Source
